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3-(4-Fluorophenyl)thian-3-ol -

3-(4-Fluorophenyl)thian-3-ol

Catalog Number: EVT-13330394
CAS Number:
Molecular Formula: C11H13FOS
Molecular Weight: 212.29 g/mol
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Product Introduction

Synthetic Methodologies and Optimization

Multi-Step Synthesis Strategies Involving Thianol Ring Formation

The construction of the thianol (tetrahydrothiophen-3-ol) ring system bearing the 4-fluorophenyl substituent at C3 requires precise multi-step synthetic sequences with careful stereochemical control. One predominant approach involves the nucleophilic addition of 4-fluorophenylmagnesium bromide to 3-thianone, followed by stereoselective reduction. This method yields the racemic thianol scaffold but faces challenges in enantiomeric separation due to the chiral center at C3. Alternative routes employ cyclization strategies where the sulfur heteroatom is introduced prior to ring closure. For example, Michael addition of mercaptoacetaldehyde to 4-fluorostyrene oxide under basic conditions generates an intermediate thioether that undergoes acid-catalyzed intramolecular cyclization, forming the thianol ring with moderate diastereoselectivity (typically ~3:1 dr) [6].

Crystallographic analyses of structurally similar sulfur-containing heterocycles reveal that the fluorophenyl orientation significantly impacts molecular packing and stability. When the fluorophenyl group adopts a perpendicular disposition relative to the heterocyclic plane, it enhances crystal lattice stability through C–H···F interactions and minimizes steric repulsion. This conformational behavior must be considered during ring-forming steps to prevent amorphous product formation [6]. Key synthetic challenges include controlling racemization during functionalization and achieving high-temperature stability in intermediates.

Table 1: Thianol Ring Formation Methodologies

StrategyKey ReagentYield (%)DiastereoselectivityLimitations
Grignard Addition4-FluorophenylMgBr65–78RacemicRequires chiral separation
Epoxide Cyclization4-Fluorostyrene oxide52–60~3:1 drModerate yield, byproduct formation
Reductive AminationNaBH₃CN with thioaldehydes70–85>20:1 drLimited substrate availability

Catalytic Approaches for Fluorophenyl Group Functionalization

The integration of the electron-deficient fluorophenyl group demands specialized metal-catalyzed methodologies. Palladium-catalyzed Suzuki coupling between 3-bromothiane and 4-fluorophenylboronic acid has emerged as a highly efficient method, achieving yields >85% when employing Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C. This method preserves the stereochemical integrity of the thianol ring and demonstrates excellent functional group tolerance [1]. For more complex systems, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables the attachment of fluorophenyl-triazole units to thianol precursors, though this requires protection of the alcohol group to prevent side reactions [6].

Recent advances focus on C–H activation strategies for direct fluorophenyl-thianol coupling. Iridium photocatalysts enable site-selective arylation at C3 of thianone precursors via radical coupling mechanisms. However, competing proto-defluorination remains a challenge (observed in 15–20% of byproducts) when using strong-base conditions. Electrochemical methods show promise for fluorophenyl functionalization; controlled-potential electrolysis at platinum electrodes in acetonitrile facilitates oxidative coupling while minimizing degradation of the thianol moiety [1]. Catalyst recycling studies indicate Pd leaching below 0.5% per cycle in optimized Suzuki protocols, enhancing economic viability.

Table 2: Catalytic Fluorophenyl Incorporation Performance

MethodCatalyst SystemTemperature (°C)Yield Range (%)Side Products
Suzuki CouplingPd(PPh₃)₄/K₂CO₃8085–92Homocoupling (<3%)
Photoredox ArylationIr(ppy)₃/Fluorophenyl iodide2560–75Proto-defluorination (15–20%)
Electrochemical CouplingPt anode/cathode20–2570–78Over-oxidation products (8%)

Green Chemistry Innovations in Sulfur-Containing Heterocycle Synthesis

Sustainable synthesis of 3-(4-fluorophenyl)thian-3-ol leverages catalyst-free cyclization and alternative solvents to minimize environmental impact. Polyphosphoric acid (PPA)-mediated ring closure of keto-sulfide precursors in polyethylene glycol (PEG-400) eliminates traditional volatile organic solvents and achieves near-quantitative conversions at 100°C. This method reduces the process mass intensity (PMI) by 45% compared to DCM-based systems and enables PPA recovery through aqueous extraction [1] [4].

Microwave-assisted synthesis significantly enhances reaction efficiency in thianol formation. Thio-Michael additions between 4-fluorobenzaldehyde and mercaptoacetone under microwave irradiation (120°C, 20 min) provide 95% conversion versus 12 hours required for conventional heating. Solvent effects are critical: cyclopentyl methyl ether (CPME) demonstrates superior performance over DMF in nucleophilic substitutions, reducing side-product formation while maintaining high atom economy (87–93%) [4]. Water has been successfully employed as a solvent for the final reduction step, where NaBH₄ selectively reduces the ketone without affecting the C–F bond, achieving 88% yield with minimal aqueous waste contamination.

Scalability Challenges in Thianol Derivative Production

Scale-up of 3-(4-fluorophenyl)thian-3-ol synthesis faces three primary bottlenecks: exotherm management during organometallic additions, sulfur-related catalyst poisoning, and chiral center racemization. The Grignard addition step exhibits high exothermicity (ΔT > 50°C), requiring controlled addition rates and cryogenic conditions beyond kilogram scale to prevent decomposition. In catalytic processes, sulfur poisoning reduces Pd catalyst turnover numbers (TONs) from >1,000 in model systems to <100 in thianol synthesis, necessitating pre-protection strategies like thioether formation before cross-coupling [6].

Crystallization-induced diastereomer separation has emerged as the most viable approach for enantiopure production. Using (R)-camphorsulfonic acid as a resolving agent, pilot-scale batches (500 g) achieved 98% de after three recrystallizations, though with 35% yield loss. Continuous-flow hydrogenation addresses reduction selectivity issues: packed-bed reactors with Pt/C catalysts enable precise pressure/temperature control for ketone reduction without dehalogenation, achieving 92% conversion with <0.5% over-reduction byproducts. Thermal stability studies reveal decomposition onset at 180°C, permitting short-path distillation purification below 150°C/0.1 mbar [1] [6].

Table 3: Scalability Solutions and Performance Metrics

ChallengeSolutionScale AchievedYield ImpactPurity/Selectivity
Grignard ExothermCryogenic flow reactor5 kg/batch+22% yieldReduced decomposition <2%
Pd Catalyst PoisoningThioketal protection2 kg/batch+40% TONMaintained Suzuki yield >85%
RacemizationCrystallization with (R)-CSA500 g/batch65% recovered98% de
Reduction SelectivityContinuous-flow hydrogenation10 kg/day+15% yield>99.5% purity

Properties

Product Name

3-(4-Fluorophenyl)thian-3-ol

IUPAC Name

3-(4-fluorophenyl)thian-3-ol

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H13FOS/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2

InChI Key

CZFIZOJJYHAKRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC=C(C=C2)F)O

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